molecular formula C37H56O10 B8072597 Gypsogenin-3-O-beta-D-glucuronide methyl ester

Gypsogenin-3-O-beta-D-glucuronide methyl ester

Cat. No.: B8072597
M. Wt: 660.8 g/mol
InChI Key: LHZZULHOQSQSJN-UHFFFAOYSA-N
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Description

Gypsogenin-3-O-beta-D-glucuronide methyl ester is a triterpenoid saponin derivative commonly found in plants of the Gypsophila genus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gypsogenin-3-O-beta-D-glucuronide methyl ester typically involves the esterification of gypsogenin-3-O-beta-D-glucuronide. The process can be carried out using methanol in the presence of an acid catalyst under reflux conditions . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources, followed by purification and chemical modification. The extraction process often utilizes solvents like methanol or ethanol, and the compound is further purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Gypsogenin-3-O-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted glucuronides .

Scientific Research Applications

Gypsogenin-3-O-beta-D-glucuronide methyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

    Biology: Studied for its role in plant metabolism and its effects on cell cultures.

    Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the formulation of natural surfactants and emulsifiers

Comparison with Similar Compounds

Biological Activity

Gypsogenin-3-O-beta-D-glucuronide methyl ester is a triterpenoid saponin derived from the plant genus Gypsophila. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, cytotoxic, and metabolic effects. This article explores the biological activity of this compound, presenting key research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C37_{37}H56_{56}O10_{10} and is characterized by a triterpenoid backbone with glucuronic acid and methyl ester modifications. Its structural complexity contributes to its varied biological activities.

1. Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study evaluating its effects on human leukemia cell lines (U937 and BV-173), the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50_{50} values for these cell lines were determined to be in the low micromolar range, suggesting potent anti-cancer properties .

2. Inhibition of Lipase Activity

This compound has been shown to inhibit pancreatic lipase, an enzyme critical for fat digestion. The reported IC50_{50} value for this inhibition is approximately 0.29 mM, indicating its potential as a therapeutic agent in managing obesity and metabolic disorders .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which have been studied in cellular models of inflammation. It reduces the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This property is particularly relevant in the context of chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50_{50} Value Mechanism
CytotoxicityU937 (Leukemia)Low µMInduction of apoptosis
Lipase InhibitionPancreatic Lipase0.29 mMCompetitive inhibition
Anti-inflammatoryMacrophage Cell LinesNot specifiedReduction of cytokine production

Case Study 1: Cytotoxicity Evaluation

A study conducted by Henry et al. (1989) evaluated the cytotoxic effects of saponins from Gypsophila trichotoma, including Gypsogenin derivatives. The results indicated that these compounds significantly inhibited the growth of human leukemia cells, supporting their potential use in cancer therapy .

Case Study 2: Metabolic Impact

Another investigation focused on the metabolic effects of this compound in animal models. The compound was administered to rats on a high-fat diet, resulting in reduced body weight gain and improved lipid profiles compared to control groups. This suggests its utility in obesity management .

Properties

IUPAC Name

9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZZULHOQSQSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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